1-(4-Methoxyphenyl)-1-methylurea: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
1-(4-Methoxyphenyl)-1-methylurea: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, substituted phenylureas serve as critical pharmacophores and versatile synthetic intermediates. 1-(4-Methoxyphenyl)-1-methylurea is a specialized monoaryl-methyl urea derivative. Characterized by an electron-donating methoxy group and a tertiary nitrogen core, this compound is highly valued in the development of agrochemicals (such as Photosystem II inhibitors) and pharmaceutical agents targeting kinase pathways.
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Here, we will dissect the causality behind its synthetic protocols, explore its self-validating precipitation behaviors during crystallization, and map its mechanistic utility in biological systems.
Core Structural & Physical Properties
The chemical behavior of 1-(4-methoxyphenyl)-1-methylurea is dictated by the interplay between the para-methoxy (-OCH₃) group and the urea moiety. The methoxy group exerts a strong positive mesomeric (+M) effect, which increases the electron density on the aromatic ring and the adjacent tertiary nitrogen (N1). This electronic enrichment not only influences the compound's nucleophilicity during downstream functionalization but also modulates its hydrogen-bonding capacity at the primary amine (N3) of the urea tail.
Quantitative Chemical Data
The following table summarizes the foundational quantitative metrics for this compound, drawing upon established chemical databases and structural analogs like Dulcin[1].
| Property | Value / Description |
| IUPAC Name | 1-(4-Methoxyphenyl)-1-methylurea |
| Molecular Formula | C₉H₁₂N₂O₂[2] |
| Molecular Weight | 180.21 g/mol [2] |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Methoxy oxygen) |
| Topological Polar Surface Area (TPSA) | ~52.3 Ų |
| Predicted logP | 1.2 - 1.5 (Optimal for membrane permeability) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-(4-methoxyphenyl)-1-methylurea relies on the classic condensation of a secondary amine with isocyanic acid. Rather than using highly toxic and volatile isocyanates directly, a safer, field-proven approach generates the electrophile in situ using potassium cyanate and acetic acid[3].
Experimental Causality & System Design
The choice of an aqueous acetic acid system is deliberate. Acetic acid serves a dual purpose: it acts as a mild proton source to convert the stable cyanate anion (CNO⁻) into highly reactive isocyanic acid (HNCO), and it maintains a pH that prevents the degradation of the urea product.
This protocol is a self-validating system . The starting material, N-methyl-p-anisidine, is soluble in the mildly acidic aqueous environment. However, as the urea forms, the loss of basicity (due to the carbonyl group withdrawing electron density from the nitrogen) and the formation of a rigid hydrogen-bonded network drastically reduce the product's solubility. The spontaneous precipitation of a white solid serves as an immediate visual validation of reaction progress and drives the equilibrium forward via Le Chatelier’s principle, acting as an innate purification mechanism.
Step-by-Step Synthesis Workflow
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Preparation of the Amine Solution: Suspend 10.0 mmol of N-methyl-p-anisidine in 20 mL of distilled water. Add 0.5 mL of glacial acetic acid to facilitate dissolution and adjust the pH.
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In Situ Electrophile Generation: Slowly add 12.0 mmol of potassium cyanate (KCNO) to the stirring suspension at room temperature[3].
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Condensation Reaction: Stir the mixture continuously for 18–24 hours. During this period, the transient isocyanic acid is attacked by the secondary amine.
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Self-Purification & Isolation: As the reaction proceeds, 1-(4-methoxyphenyl)-1-methylurea will precipitate as a white solid. Collect the solid via vacuum filtration.
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Washing and Drying: Wash the filter cake with 3 x 10 mL of ice-cold water to remove residual potassium acetate and unreacted cyanate. Dry in vacuo at 45°C to constant weight.
Synthetic pathway of 1-(4-Methoxyphenyl)-1-methylurea via isocyanic acid intermediate.
Mechanistic Insights: Biological & Chemical Applications
Polyisocyanate Blocking Agents
In materials science, derivatives of N-methyl-p-anisidine are utilized to synthesize blocked polyisocyanates[4]. The urea linkage in 1-(4-methoxyphenyl)-1-methylurea acts as a thermally reversible bond. Upon heating, the compound can deblock, regenerating the active isocyanate for polyurethane curing. The electron-donating methoxy group subtly lowers the thermal deblocking temperature compared to unsubstituted analogs, providing fine-tuned control over curing kinetics[4].
Agrochemical Signaling: Photosystem II Inhibition
Substituted phenylureas are hallmark inhibitors of Photosystem II (PSII) in plants. They function by competitively binding to the plastoquinone (Q_B) binding niche on the D1 protein of the PSII reaction center. The structural geometry of 1-(4-methoxyphenyl)-1-methylurea—specifically the spatial arrangement of the hydrophobic aryl ring and the hydrogen-bonding urea tail—allows it to mimic the native plastoquinone.
By displacing Q_B, the compound halts the electron transport chain from Q_A to Q_B. This blockade forces the accumulation of triplet state chlorophyll, which reacts with ground-state oxygen to produce highly destructive singlet oxygen (a Reactive Oxygen Species, ROS), ultimately leading to lipid peroxidation and cellular death.
Mechanism of action for phenylurea-induced Photosystem II inhibition.
Analytical Characterization
To ensure the integrity of the synthesized 1-(4-methoxyphenyl)-1-methylurea, rigorous analytical characterization is required. The presence of the tertiary nitrogen and the methoxy group provides distinct spectroscopic signatures. The data below is synthesized from established spectroscopic profiles of N-methyl-p-anisidine blocked polyisocyanates and related monoaryl ureas[4].
| Analytical Technique | Key Signatures & Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20 - 3.25 ppm (s, 3H, N-CH₃); δ 3.82 ppm (s, 3H, O-CH₃); δ 4.80 - 5.20 ppm (br s, 2H, NH₂); δ 6.85 - 7.20 ppm (m, 4H, Aromatic AA'BB' system). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 36.0 ppm (N-CH₃); δ 55.6 ppm (O-CH₃); δ 114.5, 128.2 ppm (Aromatic C-H); δ 158.0 ppm (Urea C=O). |
| FT-IR (ATR, cm⁻¹) | ~3425 cm⁻¹ (Urea N-H stretching); ~1685 cm⁻¹ (Urea C=O stretching, Amide I band); ~1510 cm⁻¹ (N-H bending, Amide II band). |
| Mass Spectrometry (ESI+) | m/z 181.1 [M+H]⁺; m/z 203.1 [M+Na]⁺. |
References
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Stenutz, R. "Compound classes: 1-(4-methoxyphenyl)-1-methylurea." Stenutz Chemistry Database.[Link]
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Stenutz, R. "Compound classes: dulcin." Stenutz Chemistry Database.[Link]
- Isobe, Y., et al. "1-arylpyrimidine derivatives and pharmaceutical use thereof.
- Cai, S. X., et al. "Compounds and therapeutical use thereof.
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Chattopadhyay, D. K., et al. "Amine-blocked polyisocyanates. I. Synthesis of novel N-methylaniline-blocked polyisocyanates and deblocking studies using hot-stage Fourier transform infrared spectroscopy." Journal of Polymer Science Part A: Polymer Chemistry, ResearchGate. [Link]
